molecular formula C10H12N2O B3037855 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 643087-29-0

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B3037855
CAS No.: 643087-29-0
M. Wt: 176.21 g/mol
InChI Key: FWPPPTIFLPLVOD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can modulate the levels of neurotransmitters in the brain, potentially impacting mood and cognitive functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, it has been found to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, thereby enhancing their signaling effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and reduce anxiety-like behaviors . At high doses, it can cause toxic effects, such as neurotoxicity and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can influence the metabolic flux and levels of various metabolites, potentially impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can exert its biological effects. The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . These localizations can influence its function and effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde undergo cyclization in the presence of an acid catalyst . The reaction conditions typically include heating the mixture at elevated temperatures (e.g., 100°C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the amino group at the 6-position and the methyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-amino-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPPPTIFLPLVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643087-29-0
Record name 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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